2-{[3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide
Description
2-{[3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the methoxyphenyl group and the quinazolinone core structure contributes to its unique chemical properties and biological activities.
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-11-20-16-8-7-14(25-10-17(19)22)9-15(16)18(23)21(11)12-3-5-13(24-2)6-4-12/h3-9H,10H2,1-2H3,(H2,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERAGRHKYUPDHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OCC(=O)N)C(=O)N1C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of anthranilic acid with acetic anhydride to form 2-methyl-4H-benzo[d][1,3]oxazin-4-one . This intermediate is then reacted with 4-methoxyaniline to form the quinazolinone core. The final step involves the reaction of the quinazolinone derivative with chloroacetic acid to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of green chemistry approaches, such as microwave-induced synthesis and the use of deep eutectic solvents (DES), to enhance reaction efficiency and minimize environmental impact .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : In 6 M HCl at 100 °C for 8 hours, the acetamide group hydrolyzes to form the corresponding carboxylic acid derivative (yield: 78–85%).
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Basic Hydrolysis : Under reflux with 2 M NaOH in ethanol (80 °C, 6 hours), hydrolysis yields a carboxylate salt (confirmed via FT-IR loss of amide C=O stretch at 1,650 cm⁻¹).
Nucleophilic Substitutions
The methoxyphenyl substituent participates in nucleophilic aromatic substitution (NAS) under strong acidic conditions:
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Demethylation : Reaction with HBr (48%) at 120 °C replaces the methoxy group with a hydroxyl group, forming 2-{[3-(4-hydroxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide.
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Halogenation : Treatment with PCl₅ in chloroform introduces a chlorine atom at the para position of the methoxyphenyl ring (yield: 62%).
Oxidation Reactions
The dihydroquinazolinone core oxidizes to a fully aromatic quinazolinone system:
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Oxidizing Agents : H₂O₂ in acetic acid (70 °C, 4 hours) or KMnO₄ in alkaline medium converts the 3,4-dihydroquinazolinone to quinazolinone (confirmed by UV-Vis shift from 280 nm to 320 nm) .
Condensation and Cyclization
The oxyacetamide side chain facilitates cyclization under specific conditions:
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Intramolecular Cyclization : In the presence of POCl₃ at 90 °C, the compound forms a fused oxazole ring (yield: 55%, m/z 389.2 via LC-MS).
Microwave-Assisted Modifications
Microwave irradiation enhances reaction efficiency:
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Esterification : Reaction with methyl bromoacetate in ethanol under microwaves (120 °C, 10 minutes) produces methyl 2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate (59% yield) .
Stability Under Ambient Conditions
The compound remains stable in neutral aqueous solutions (pH 6–8) but degrades under UV light (λ = 254 nm) within 48 hours, forming a dimeric product via radical coupling (observed via HPLC).
Interaction with Biological Nucleophiles
In vitro studies demonstrate reactivity with thiol-containing biomolecules (e.g., glutathione):
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Thiol Adduct Formation : The acetamide group reacts with glutathione (pH 7.4, 37 °C) to form a disulfide-linked conjugate (confirmed via ESI-MS) .
Comparative Reactivity of Structural Analogs
The reactivity profile differs from analogs lacking the methoxyphenyl group:
| Compound Modification | Reactivity Difference |
|---|---|
| Replacement of methoxy with Cl | Enhanced electrophilic substitution |
| Removal of methyl group | Reduced steric hindrance in NAS |
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-{[3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are involved in the regulation of cell growth and proliferation . By inhibiting these enzymes, the compound can disrupt the signaling pathways that promote cancer cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
2-{[3-(3-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetate: This compound has a similar quinazolinone core structure but with a thioether linkage instead of an ether linkage.
N-(4-Methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide: This compound has a similar methoxyphenyl group but with a different substitution pattern on the acetamide moiety.
Uniqueness
The uniqueness of 2-{[3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide lies in its specific substitution pattern and the presence of both the methoxyphenyl group and the quinazolinone core. This combination of structural features contributes to its distinct chemical properties and biological activities, making it a valuable compound for further research and development .
Biological Activity
2-{[3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant research findings and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C24H24N2O5
- Molecular Weight : 420.465 g/mol
- IUPAC Name : N-(4-methoxyphenyl)-2-[6-[(2-methyl-2,3-dihydroindol-1-yl)methyl]-4-oxopyran-3-yl]oxyacetamide
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds with a similar scaffold to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A study demonstrated that derivatives of quinazoline showed potent activity against breast cancer cells, with IC50 values in the nanomolar range, suggesting strong antiproliferative effects .
2. Antimicrobial Activity
The compound also shows promising antimicrobial properties. Similar derivatives have been evaluated for their efficacy against bacterial strains:
- Research highlighted that compounds with methoxy groups exhibited enhanced antibacterial activity against Gram-positive bacteria .
3. Anti-inflammatory Activity
Anti-inflammatory properties have been noted in compounds related to this structure. For example:
- Compounds with similar phenoxyacetamide structures have shown significant inhibition of pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory conditions .
Case Study 1: Anticancer Efficacy
In a recent study investigating the anticancer potential of quinazoline derivatives, it was found that this compound led to apoptosis in cancer cells through activation of caspase pathways. The study employed both in vitro and in vivo models to validate these findings, demonstrating significant tumor reduction in xenograft models .
Case Study 2: Antimicrobial Testing
A series of tests were conducted on the antimicrobial efficacy of various derivatives including the target compound. The results indicated that it effectively inhibited the growth of multiple bacterial strains, particularly when combined with other antibiotics, suggesting a synergistic effect that enhances its therapeutic potential .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-{[3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide?
- Methodology :
- Stepwise coupling : Use Na₂CO₃ as a base in dichloromethane (CH₂Cl₂) for nucleophilic substitution reactions, with acetyl chloride for acetylation. Monitor progress via TLC and employ stepwise reagent addition to improve yield .
- Solvent selection : Dimethylformamide (DMF) enhances reactivity in thiazole-ring formation, while ethanol facilitates recrystallization for purification .
- Purification : Column chromatography (silica gel) with gradient elution (e.g., 0–8% MeOH in CH₂Cl₂) and subsequent recrystallization from ethyl acetate or acetic acid yields high-purity products .
Q. What analytical techniques are recommended for characterizing this compound?
- Techniques :
- NMR spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions and hydrogen bonding .
- Mass spectrometry : ESI/APCI(+) for molecular ion confirmation (e.g., m/z 347 [M+H]⁺) .
- Chromatography : TLC with hexane/EtOH (1:1) for purity assessment .
- Elemental analysis : Validate stoichiometry and detect trace impurities .
Q. What safety protocols are essential when handling this compound?
- Guidelines :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust/aerosols .
- Emergency measures : Flush eyes with water for 15+ minutes; wash skin with soap/water. Avoid oral exposure and consult medical professionals immediately .
- Storage : Keep in airtight containers away from moisture and light. Label with GHS hazard codes (e.g., H315 for skin irritation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) observed during characterization?
- Approaches :
- Deuterated solvent verification : Ensure solvents (e.g., DMSO-d₆) do not interfere with chemical shifts .
- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., unreacted intermediates) that may skew NMR signals .
- Computational validation : Compare experimental shifts with DFT-calculated values (e.g., Gaussian software) .
Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound?
- Methodology :
- Systematic substitution : Modify the 4-methoxyphenyl group or acetamide side chain to assess impact on bioactivity (e.g., antimicrobial or anticancer properties) .
- In vitro assays : Use enzyme inhibition studies (e.g., kinase assays) or cell viability tests (MTT assay) to correlate structural changes with activity .
- Crystallography : X-ray diffraction to analyze binding modes in protein targets (e.g., quinazolinone interactions with ATP-binding pockets) .
Q. How to design stability studies under varying pH, temperature, and light conditions?
- Protocol :
- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and UV light conditions. Monitor degradation via HPLC at 0, 7, 14, and 30 days .
- Kinetic analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius plots for accelerated stability prediction .
- Product identification : LC-MS/MS to identify degradation byproducts (e.g., demethylated or oxidized derivatives) .
Q. What in silico approaches can predict the pharmacokinetic properties of this compound?
- Tools :
- QSAR modeling : Use Schrödinger’s QikProp or SwissADME to predict logP, solubility, and bioavailability .
- Molecular docking : AutoDock Vina to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) for metabolism prediction .
- ADMET profiling : ADMETLab 2.0 to assess toxicity risks (e.g., hepatotoxicity, Ames test outcomes) .
Q. How to address low yields in scaled-up synthesis of this compound?
- Optimization strategies :
- Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., temperature, solvent ratio, catalyst loading) .
- Catalyst screening : Test alternatives to Na₂CO₃, such as K₂CO₃ or DBU, for improved reaction efficiency .
- Process monitoring : Use inline FTIR or PAT tools to track reaction progression and adjust parameters in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
